3-(3-Iodophenyl)-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-iodophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHMKOXGYHBJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293154 | |

| Record name | 5-(3-Iodophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502132-87-8 | |

| Record name | 5-(3-Iodophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502132-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Iodophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Iodophenyl)-1H-pyrazol-5-amine: A Keystone Building Block in Medicinal Chemistry

Introduction: The Strategic Importance of the Pyrazole Scaffold and the Iodophenyl Moiety

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their proven ability to interact with a wide range of biological targets. The pyrazole ring system is a premier example of such a scaffold, forming the core of numerous approved therapeutics, from kinase inhibitors used in oncology to treatments for inflammatory diseases and viral infections[1]. Its unique arrangement of nitrogen atoms allows for versatile hydrogen bonding and serves as a stable, aromatic platform for introducing diverse functional groups.

This guide focuses on a particularly strategic derivative: 3-(3-Iodophenyl)-1H-pyrazol-5-amine . The significance of this molecule lies in the combination of two key features: the biologically active 5-aminopyrazole core and the synthetically versatile 3-iodophenyl substituent. The amino group at the 5-position is a critical pharmacophoric element, while the iodine atom on the phenyl ring acts as an exceptionally reactive handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions[2][3][4]. This dual functionality makes this compound a powerful intermediate for constructing complex molecular architectures and rapidly exploring structure-activity relationships (SAR) in drug development programs[3][5].

This document provides a comprehensive technical overview, including its chemical identity, a robust synthesis protocol with mechanistic rationale, detailed characterization methods, and a discussion of its applications for researchers, medicinal chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent experimental work.

Chemical Structure and Identifiers

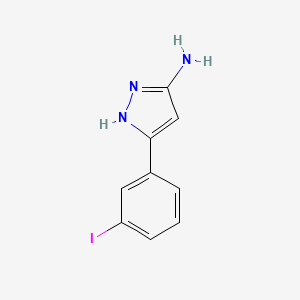

The structure consists of a central 1H-pyrazole ring. An amino group (-NH₂) is attached at position 5, and a 3-iodophenyl group is attached at position 3. The presence of the iodine atom at the meta position of the phenyl ring is a key feature for its synthetic utility.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and, where available, experimental data for the title compound. Such data is critical for planning reactions, purification, and formulation.

| Property | Value | Source |

| CAS Number | 1217089-18-3 | Guidechem[6] |

| Molecular Formula | C₉H₈IN₃ | Guidechem[6] |

| Molecular Weight | 285.09 g/mol | PubChem (Computed) |

| IUPAC Name | This compound | N/A |

| InChI Key | InChI=1S/C9H8IN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | Guidechem[6] |

| SMILES | Nc1cc(nn1)-c2cccc(I)c2 | N/A |

| XLogP3-AA | 2.2 | Guidechem[6] |

| Hydrogen Bond Donor Count | 2 | Guidechem[6] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[6] |

| Topological Polar Surface Area | 54.7 Ų | Guidechem[6] |

| Rotatable Bond Count | 1 | Guidechem[6] |

Synthesis and Mechanistic Rationale

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine or its derivatives[7][8][9]. This approach is highly efficient and regioselective.

Overall Synthesis Workflow

The synthesis is a two-step process starting from commercially available 3-iodobenzoyl chloride. First, the β-ketonitrile intermediate is formed, which is then cyclized with hydrazine to yield the final product.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-Iodophenyl)-3-oxopropanenitrile (β-Ketonitrile Intermediate)

-

Rationale: This step involves an acyl substitution reaction where the acetonitrile anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-iodobenzoyl chloride. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate acetonitrile, forming the required nucleophile. Anhydrous conditions are critical as NaH reacts violently with water.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise at 0 °C (ice bath).

-

Slowly add anhydrous acetonitrile (5.7 mL, 110 mmol) dropwise to the suspension. Allow the mixture to stir at room temperature for 30 minutes.

-

Dissolve 3-iodobenzoyl chloride (26.6 g, 100 mmol) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure β-ketonitrile.

-

Step 2: Synthesis of this compound

-

Rationale: This is a classic Knorr-type pyrazole synthesis. The reaction proceeds via nucleophilic attack of the hydrazine terminal nitrogen on the ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon, yielding the stable 5-aminopyrazole ring after tautomerization[7]. Ethanol is a common protic solvent that facilitates the reaction, and refluxing provides the necessary activation energy.

-

Procedure:

-

Dissolve the 3-(3-Iodophenyl)-3-oxopropanenitrile (27.1 g, 100 mmol) from Step 1 in absolute ethanol (200 mL) in a round-bottom flask.

-

Add hydrazine hydrate (6 mL, ~120 mmol) to the solution.

-

Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove impurities.

-

If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.

-

Dry the final product under vacuum to yield this compound as a solid.

-

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods must be employed. This constitutes a self-validating system for the protocol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons of the iodophenyl ring, a singlet for the C4-proton of the pyrazole ring, and a broad singlet for the -NH₂ protons. The chemical shifts and coupling patterns of the aromatic protons will confirm the meta-substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of carbon signals, including the characteristic C-I bearing carbon in the aromatic region (typically shielded), and the signals for the three distinct carbons of the pyrazole ring.

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 286.0. The isotopic pattern characteristic of iodine (a single major isotope ¹²⁷I) will be evident.

-

IR (Infrared Spectroscopy): Key vibrational bands to look for include N-H stretching frequencies for the amine and pyrazole NH groups (typically in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching vibrations of the aromatic and heterocyclic rings (1500-1620 cm⁻¹).

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile synthetic intermediate. The iodophenyl moiety is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis[4][10][11].

Role as a Cross-Coupling Substrate

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, allowing for coupling reactions to proceed under mild conditions with high efficiency[2]. This enables the rapid generation of diverse compound libraries by modifying the iodophenyl group.

Caption: Utility of the core scaffold in key cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reacting the iodophenyl group with various boronic acids or esters allows for the synthesis of bi-aryl compounds, a common motif in kinase inhibitors and other therapeutic agents[2][3].

-

Sonogashira Coupling: Coupling with terminal alkynes introduces rigid alkynyl linkers, useful for probing binding pockets and developing antivirals or enzyme inhibitors[2].

-

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, enabling the synthesis of complex diaryl amines or the introduction of other nitrogen-containing heterocycles[4].

-

Heck Reaction: The formation of carbon-carbon bonds with alkenes provides access to styrenyl derivatives and other unsaturated systems[2].

By leveraging these reactions, medicinal chemists can systematically modify the molecule to optimize potency, selectivity, and pharmacokinetic properties, accelerating the journey from a preliminary hit compound to a clinical candidate.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its structure marries the pharmacologically relevant 5-aminopyrazole core with the synthetically powerful iodophenyl group. The reliable and scalable synthesis presented herein provides a clear path for its production, while its utility in modern cross-coupling chemistry opens the door to a vast chemical space of potential therapeutics. For research teams aiming to develop novel drugs targeting a wide array of diseases, mastering the synthesis and application of this key intermediate is a critical step toward success.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calibrechem.com [calibrechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

3-(3-Iodophenyl)-1H-pyrazol-5-amine physical and chemical properties

An In-depth Technical Guide to 3-(3-Iodophenyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document delves into the core physicochemical properties, spectroscopic characteristics, and essential synthetic methodologies for this molecule. A critical focus is placed on its chemical reactivity, particularly the strategic importance of its dual functionalities: the versatile 3(5)-aminopyrazole core and the synthetically valuable iodophenyl moiety. By exploring its applications as a privileged scaffold in medicinal chemistry, this guide illuminates its role as a cornerstone building block for the synthesis of targeted therapeutics, including kinase inhibitors. The narrative integrates field-proven insights with technical data, supported by authoritative citations and visual diagrams to facilitate a deeper understanding of the compound's scientific and practical value.

Introduction: The Strategic Value of the 3-Aryl-1H-pyrazol-5-amine Scaffold

The pyrazole ring system is a foundational motif in medicinal chemistry, recognized for its presence in numerous therapeutic agents and biologically active compounds.[1] Within this class, the 3(5)-aminopyrazole substructure is considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[2][3] Its utility stems from a combination of features: a stable aromatic core, strategically positioned hydrogen bond donors and acceptors, and the capacity for extensive synthetic functionalization.

A crucial characteristic of 3(5)-aminopyrazoles is prototropic tautomerism. The compound exists as a dynamic equilibrium between two tautomeric forms: this compound and 5-(3-Iodophenyl)-1H-pyrazol-3-amine. This equilibrium can influence the molecule's reactivity and interaction with biological targets, making an understanding of this phenomenon essential for its application in synthesis and drug design.[4]

The introduction of a 3-iodophenyl group imparts significant strategic advantages. The iodine atom serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[3]

Caption: Prototropic tautomerism of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Data |

| Chemical Structure | (See Tautomerism Diagram Above) |

| IUPAC Name | This compound (also named 5-(3-Iodophenyl)-1H-pyrazol-3-amine)[5] |

| CAS Number | 502132-87-8, 1217089-18-3[5] (Note: Multiple CAS numbers may exist for tautomers) |

| Molecular Formula | C₉H₈IN₃[5] |

| Molecular Weight | 285.09 g/mol |

| Appearance | Typically an off-white to light brown solid. |

| Melting Point | Not publicly reported. For comparison, the related 3-(3-chlorophenyl)-1H-pyrazol-5-amine is a solid.[6] |

| Solubility | Generally soluble in polar organic solvents such as DMSO, DMF, and methanol. |

| InChI Key | InChI=1S/C9H8IN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)[5] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenyl and pyrazole rings. The protons on the iodophenyl ring would appear in the aromatic region (~7.0-8.0 ppm), with splitting patterns dictated by their positions relative to the iodine and pyrazole substituents. A characteristic singlet for the pyrazole C4-H proton would likely appear around 6.0 ppm. The broad signals for the amine (NH₂) and pyrazole (NH) protons would also be present, and their chemical shifts can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display nine distinct signals. The carbons of the phenyl ring would resonate in the aromatic region (~115-140 ppm), with the carbon atom directly bonded to the iodine (C-I) showing a characteristic upfield shift compared to its non-halogenated counterpart. The three carbons of the pyrazole ring would also have unique chemical shifts.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for both the pyrazole NH and the primary amine NH₂ groups, typically appearing as broad bands in the 3100-3500 cm⁻¹ region. C=N and C=C stretching vibrations from the pyrazole and phenyl rings would be observed in the 1500-1650 cm⁻¹ range. The C-I stretch appears at lower frequencies, typically below 600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 285. The isotopic pattern would be characteristic of a molecule containing one iodine atom. Fragmentation would likely involve the loss of HCN or NH₂ from the pyrazole ring.

Synthesis and Methodology

The synthesis of 3(5)-aryl-5(3)-aminopyrazoles is a well-established process in organic chemistry, most commonly achieved through the condensation of a β-ketonitrile with hydrazine.[2][7] This approach offers a reliable and efficient route to this compound.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol describes a representative procedure based on established methodologies.

-

Synthesis of the β-Ketonitrile Intermediate:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 3'-iodoacetophenone (1.0 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl cyanoacetate (1.1 eq.) dropwise and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction, neutralize with a dilute acid (e.g., 1M HCl), and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3-iodophenyl)-3-oxopropanenitrile. This intermediate can be purified by column chromatography or used directly in the next step.

-

-

Cyclocondensation to form the Aminopyrazole:

-

Dissolve the crude β-ketonitrile (1.0 eq.) in ethanol or acetic acid.

-

Add hydrazine hydrate (1.2-1.5 eq.) to the solution.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure. The resulting residue is then partitioned between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried, and concentrated. The crude product is purified by silica gel column chromatography or recrystallization to afford pure this compound.

-

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound is derived from three key reactive sites: the pyrazole ring, the exocyclic amine, and the iodo-substituent on the phenyl ring.

Reactions at the Pyrazole Core

The pyrazole ring, being electron-rich and activated by the amino group, is susceptible to electrophilic substitution, predominantly at the C4 position.[3] A prime example is regioselective halogenation.

-

C4-Halogenation: Treatment with N-halosuccinimides (NCS, NBS, or NIS) in a solvent like DMSO provides a metal-free, room-temperature method to install a halogen at the C4 position.[8] This transformation is valuable for introducing another point of synthetic diversity.

Reactions of the Amino Group

The primary amine at the C5 position is a potent nucleophile and can participate in a wide range of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Condensation: Reaction with aldehydes and ketones to form Schiff bases, which can be further reduced or cyclized.

-

Formation of Fused Systems: The aminopyrazole acts as a 1,3-bis-nucleophile in reactions with 1,3-bis-electrophiles (e.g., β-dicarbonyl compounds, α,β-unsaturated ketones) to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are themselves important pharmacophores.[4]

Reactions at the Iodophenyl Ring: The Cross-Coupling Hub

The C-I bond is the most valuable functional group for medicinal chemists using this scaffold. It enables a host of palladium-catalyzed cross-coupling reactions to build molecular complexity.

Caption: Key cross-coupling reactions utilizing the iodophenyl group.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.

-

Heck Coupling: Reaction with alkenes to form styrenyl derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form diarylamines or alkylarylamines.

Applications in Drug Discovery

This compound is not just a chemical curiosity; it is a validated and highly valuable starting material in the quest for new medicines.

-

Kinase Inhibitors: The aminopyrazole scaffold is a well-known "hinge-binder" motif that can interact with the ATP-binding site of many protein kinases. Derivatives have been designed as selective inhibitors of targets like c-Jun N-terminal Kinase (JNK3), which is implicated in neurodegenerative diseases.[9]

-

Scaffold for Library Synthesis: Its true power lies in its role as a template for combinatorial chemistry. The orthogonal reactivity of the amino group and the iodo group allows for a stepwise, controlled diversification, enabling the creation of large libraries of related compounds for high-throughput screening.[10]

-

G-Protein Coupled Receptor (GPCR) Modulators: The structural features of aminopyrazoles make them suitable for targeting GPCRs, which are a large family of drug targets.[3]

Safety and Handling

While a specific safety datasheet for this compound is not publicly available, compounds of this class should be handled with appropriate care in a laboratory setting.

-

GHS Classification (Predicted): Likely to be classified as an irritant to the skin and eyes and may be harmful if swallowed, based on data for similar compounds like 3-amino-5-phenylpyrazole.[11]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a strategically designed molecular building block that offers immense value to the fields of organic synthesis and medicinal chemistry. Its defining features—the tautomeric aminopyrazole core and the versatile iodophenyl handle—provide a powerful platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and synthetic protocols, as outlined in this guide, is essential for researchers aiming to leverage this compound in the rational design and discovery of next-generation therapeutics.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-(3-Chlorophenyl)-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(3-Iodophenyl)-1H-pyrazol-5-amine: A Key Intermediate in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(3-Iodophenyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis proceeds through a two-step sequence involving a Claisen condensation to form the key intermediate, 3-(3-iodophenyl)-3-oxopropanenitrile, followed by a cyclization reaction with hydrazine. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, designed to enable researchers and scientists to successfully synthesize this important compound.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its unique structural features, including hydrogen bond donors and acceptors, and its ability to participate in various non-covalent interactions, make it an attractive core for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The presence of an aryl substituent at the 3-position and a free amine at the 5-position provides two key vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The iodo-substituent on the phenyl ring further enhances the synthetic utility of the target molecule, serving as a versatile handle for cross-coupling reactions to introduce additional molecular complexity.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to a well-established and highly versatile method for pyrazole synthesis: the reaction of a β-ketonitrile with hydrazine.[1][3] This leads to the identification of 3-(3-iodophenyl)-3-oxopropanenitrile as the key precursor. This intermediate, in turn, can be synthesized via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[4][5][6][7] The most practical approach involves the condensation of an ester derived from 3-iodobenzoic acid with acetonitrile.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Claisen Condensation for the Formation of 3-(3-iodophenyl)-3-oxopropanenitrile

The Claisen condensation is a base-catalyzed reaction that involves the nucleophilic attack of an enolate on an ester.[6][8][9] In this synthesis, a strong, non-nucleophilic base such as sodium hydride is employed to deprotonate acetonitrile, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of a 3-iodo-substituted ester (e.g., methyl 3-iodobenzoate). The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide leaving group yields the desired β-ketonitrile.

Caption: Mechanism of the Claisen condensation to form the β-ketonitrile.

Step 2: Pyrazole Formation via Cyclization with Hydrazine

The formation of the 5-aminopyrazole ring is a classic example of a condensation-cyclization reaction.[1][3] The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the nucleophilic attack of a hydrazine nitrogen on the ketone carbonyl of the β-ketonitrile. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. A subsequent tautomerization leads to the aromatic and stable 5-aminopyrazole ring system.

Caption: Mechanism of the hydrazine-mediated cyclization to form the 5-aminopyrazole.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Hydrazine is highly toxic and should be handled with extreme caution.

Step 1: Synthesis of 3-(3-iodophenyl)-3-oxopropanenitrile

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 3'-Iodoacetophenone | 246.04 | 0.05 | 1.0 | 12.3 g |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.15 | 3.0 | 6.0 g |

| Acetonitrile | 41.05 | 0.15 | 3.0 | 6.15 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | 200 mL |

| 1 M Hydrochloric Acid | - | - | - | As needed |

| Diethyl Ether | - | - | - | For extraction |

| Saturated Sodium Bicarbonate Solution | - | - | - | For washing |

| Brine | - | - | - | For washing |

| Anhydrous Magnesium Sulfate | - | - | - | For drying |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 3.0 eq).

-

Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

-

Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add acetonitrile (3.0 eq) to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of 3'-iodoacetophenone (1.0 eq) in anhydrous THF (100 mL) dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.

-

Acidify the aqueous layer to pH ~3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(3-iodophenyl)-3-oxopropanenitrile as a solid.

Step 2: Synthesis of this compound

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 3-(3-iodophenyl)-3-oxopropanenitrile | 271.05 | 0.04 | 1.0 | 10.8 g |

| Hydrazine Hydrate (~64% hydrazine) | 50.06 | 0.048 | 1.2 | 2.4 mL |

| Ethanol | - | - | - | 150 mL |

| Glacial Acetic Acid | - | - | - | 0.5 mL (catalytic) |

| Ethyl Acetate | - | - | - | For extraction |

| Saturated Sodium Bicarbonate Solution | - | - | - | For washing |

| Brine | - | - | - | For washing |

| Anhydrous Sodium Sulfate | - | - | - | For drying |

Procedure:

-

To a 250 mL round-bottom flask, add 3-(3-iodophenyl)-3-oxopropanenitrile (1.0 eq) and ethanol (150 mL).

-

To this solution, add hydrazine hydrate (1.2 eq) followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water (100 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a pure solid.

Conclusion

This technical guide has detailed a reliable and scalable synthetic route to this compound. The two-step sequence, commencing with a Claisen condensation to furnish the key β-ketonitrile intermediate, followed by a hydrazine-mediated cyclization, provides an efficient pathway to this valuable building block. The provided experimental protocols, along with the mechanistic insights, offer a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis of novel 5-aminopyrazole derivatives for the development of new therapeutic agents.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Claisen Condensation (Chapter 26) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

3-(3-Iodophenyl)-1H-pyrazol-5-amine CAS number and identifiers

An In-depth Technical Guide to 3-(3-Iodophenyl)-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical resource on this compound, a key heterocyclic building block. As a Senior Application Scientist, the following content is structured to provide not just data, but actionable insights into the synthesis, characterization, and application of this versatile molecule, grounded in established chemical principles and supported by authoritative references.

Core Compound Identity and Properties

This compound is a substituted pyrazole that features two key functionalities: a nucleophilic aminopyrazole core and a synthetically versatile iodophenyl ring. The aminopyrazole moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The iodophenyl group serves as a prime handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions, enabling the exploration of chemical space around the core structure.

It is important to note that this compound exists in tautomeric forms, primarily with 5-(3-iodophenyl)-1H-pyrazol-3-amine. For the purpose of identification, chemical databases often canonicalize these forms into a single entry. The identifiers provided below correspond to this common entity.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| CAS Number | 1217089-18-3 | [3] |

| IUPAC Name | 5-(3-iodophenyl)-1H-pyrazol-3-amine | [3] |

| Chemical Formula | C₉H₈IN₃ | [3] |

| Molecular Weight | 285.09 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC(=C1)I)C2=CC(=NN2)N | [3] |

| InChI Key | MDHMKOXGYHBJSY-UHFFFAOYSA-N | [3] |

| Appearance | Crystalline powder, typically white to light yellow | |

| Topological Polar Surface Area | 54.7 Ų | [3] |

Synthesis and Analytical Validation

The synthesis of 5-aminopyrazoles is a well-established field, with the most robust and versatile method being the condensation of β-ketonitriles with hydrazine.[4] This approach offers high yields and regioselectivity, making it ideal for generating the target compound.

Synthetic Rationale and Workflow

The reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl of the β-ketonitrile (3-iodobenzoylacetonitrile), followed by an intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon. This sequence reliably forms the desired 5-aminopyrazole ring system.

Caption: Synthetic and purification workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodobenzoylacetonitrile (1.0 eq) in absolute ethanol (approx. 15 mL per gram of starting material).

-

Hydrazine Addition: Add hydrazine hydrate (1.2-1.5 eq) to the solution dropwise while stirring. The addition may be mildly exothermic.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the resulting solid by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

-

Purification: For high-purity material required in drug discovery, recrystallize the crude solid from hot ethanol.

-

Validation: Dry the purified product under vacuum. Confirm its identity and purity using the analytical methods outlined in Table 2.

Self-Validating Analytical Characterization

Each analytical technique provides a piece of the structural puzzle. A successful synthesis is validated only when all data points are consistent with the target structure.

Table 2: Expected Analytical Data for Structural Confirmation

| Technique | Expected Result | Rationale |

| ¹H NMR (DMSO-d₆) | Multiple signals in the aromatic region (δ 7.2-8.0 ppm); a singlet for the pyrazole C4-H (δ ~5.8 ppm); a broad singlet for the NH₂ protons (δ ~5.5 ppm); a very broad singlet for the pyrazole NH (δ >11 ppm). | Confirms the presence and connectivity of all proton environments. The distinct chemical shifts are characteristic of the aromatic and heterocyclic protons. |

| ¹³C NMR (DMSO-d₆) | Signals for 9 distinct carbons, including the C-I carbon at low field (δ ~95 ppm) and the C-NH₂ carbon at high field (δ ~155 ppm). | Verifies the carbon skeleton and the presence of key functional groups. |

| Mass Spec (ESI+) | A prominent peak at m/z = 286.0 corresponding to [M+H]⁺. | Confirms the correct molecular weight of the compound. |

| FT-IR (KBr Pellet) | Strong N-H stretching bands (amine and pyrazole) around 3200-3400 cm⁻¹; C=N and C=C stretching in the 1500-1650 cm⁻¹ fingerprint region. | Provides evidence for the key functional groups (NH₂, pyrazole ring) present in the molecule. |

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its application as a versatile synthetic intermediate.

A Scaffold for Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives showing anti-inflammatory, anticancer, and antimicrobial activities.[2] This specific scaffold is a precursor for developing targeted therapies, particularly kinase inhibitors.[5][6][7] The iodine atom is not merely a placeholder; it is a reactive site for building molecular complexity and tuning pharmacological properties.

Caption: Diversification of the core scaffold using cross-coupling reactions.

This strategic functionalization allows for the systematic probing of structure-activity relationships (SAR). For example, by introducing different aryl groups via Suzuki coupling, researchers can optimize interactions with the hydrophobic pockets of a target protein, such as a kinase.[6][7]

Precursor for Advanced Materials

Beyond pharmaceuticals, the nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions. The ability to introduce diverse functional groups via the iodophenyl moiety allows for the synthesis of novel organometallic complexes. These materials can be explored for applications in catalysis, sensing, or as components in organic light-emitting diodes (OLEDs).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not publicly available, data from structurally similar aminopyrazoles and iodo-aromatics suggest the following precautions.[8]

-

Hazard Classification: Likely to be harmful if swallowed (Acute Toxicity, Oral, Category 4) and cause serious eye irritation (Category 2).[9] May cause skin and respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

This technical guide provides a foundational understanding of this compound, empowering researchers to leverage its full potential in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. fishersci.com [fishersci.com]

Spectral data analysis of 3-(3-Iodophenyl)-1H-pyrazol-5-amine (NMR, MS, IR)

An In-depth Technical Guide to the Spectral Analysis of 3-(3-Iodophenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to elucidate and verify the structure of this compound. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, and a thorough understanding of their spectral characteristics is paramount for researchers in drug discovery and development.[1] While direct experimental spectra for this compound are not widely published, this guide establishes a robust analytical framework by leveraging detailed experimental data from its parent analogue, 3-Phenyl-1H-pyrazol-5-amine. By applying established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, we present a predictive but scientifically rigorous interpretation of the spectral data for the target molecule. This document serves as an expert-level resource, explaining the causality behind experimental choices and providing self-validating protocols for each analytical method.

Introduction: The Analytical Imperative for Substituted Pyrazoles

The pyrazole nucleus is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[1] The specific functionalization of the pyrazole and its appended rings dictates the molecule's interaction with biological targets. Consequently, unambiguous structural confirmation is not merely a procedural step but a critical cornerstone of the development process. This compound combines three key structural motifs: a pyrazole ring, a primary amine, and a meta-substituted iodophenyl ring. Each imparts distinct and measurable spectroscopic signatures.

This guide will deconstruct the expected ¹H NMR, ¹³C NMR, MS, and IR data for this molecule. The analysis is built upon the verified spectral data of the parent compound, 3-Phenyl-1H-pyrazol-5-amine, sourced from the PubChem database, ensuring a foundation grounded in real-world experimental evidence.[2]

Molecular Structure

The structural difference between the parent compound and the target molecule is the addition of an iodine atom at the meta-position of the phenyl ring. This substitution is expected to induce predictable changes in the spectral data, particularly in the chemical shifts of the aromatic protons and carbons and the molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, ¹H and ¹³C NMR will confirm the connectivity of the pyrazole and iodophenyl rings and verify the substitution pattern.

Experimental Protocol: NMR Analysis

Objective: To determine the proton and carbon environments and their connectivity. Instrumentation: Bruker Avance (400 MHz or higher) or equivalent NMR spectrometer. Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample. Dissolve in ~0.6 mL of a deuterated solvent, such as DMSO-d₆, which is suitable for compounds with exchangeable protons (NH, NH₂). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). Key parameters include a 30° pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals to determine the relative number of protons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and neighboring protons for each unique proton in the molecule.

Baseline Data: 3-Phenyl-1H-pyrazol-5-amine The experimental data for the parent compound provides a crucial reference point.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.70 | Doublet (d) | 2H | H-2', H-6' (ortho) |

| 2 | ~7.35 | Triplet (t) | 2H | H-3', H-5' (meta) |

| 3 | ~7.20 | Triplet (t) | 1H | H-4' (para) |

| 4 | ~5.80 | Singlet (s) | 1H | H-4 (pyrazole) |

| 5 | ~4.90 | Broad Singlet (br s) | 2H | -NH₂ |

| 6 | ~11.0 | Broad Singlet (br s) | 1H | -NH (pyrazole) |

| Table 1: Experimental ¹H NMR Data for 3-Phenyl-1H-pyrazol-5-amine in DMSO-d₆. Data is interpreted from publicly available spectra. |

Predicted Data: this compound The introduction of an iodine atom at the C-3' position breaks the symmetry of the phenyl ring and introduces specific electronic effects that alter the chemical shifts. Iodine is an electronegative but weakly deshielding halogen. Its primary influence is on the adjacent protons.

| Signal | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| 1 | 7.95 - 8.10 | Singlet (s) / Triplet (t, small J) | 1H | H-2' | Deshielded by proximity to pyrazole and ortho to iodine. |

| 2 | 7.75 - 7.90 | Doublet (d) | 1H | H-6' | Ortho to the pyrazole ring. |

| 3 | 7.55 - 7.70 | Doublet (d) | 1H | H-4' | Para to the pyrazole ring, ortho to iodine. |

| 4 | 7.15 - 7.30 | Triplet (t) | 1H | H-5' | Meta to both pyrazole and iodine. |

| 5 | ~5.85 | Singlet (s) | 1H | H-4 (pyrazole) | Largely unaffected by phenyl substitution. |

| 6 | ~5.00 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable protons, minor shift expected. |

| 7 | ~11.1 | Broad Singlet (br s) | 1H | -NH (pyrazole) | Exchangeable proton, minor shift expected. |

| Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. The proton-decoupled spectrum shows each unique carbon as a singlet.

Baseline Data: 3-Phenyl-1H-pyrazol-5-amine

| Predicted Shift (δ, ppm) | Assignment |

|---|---|

| ~158 | C-5 (pyrazole) |

| ~148 | C-3 (pyrazole) |

| ~133 | C-1' (ipso-C) |

| ~129 | C-3', C-5' |

| ~127 | C-4' |

| ~125 | C-2', C-6' |

| ~95 | C-4 (pyrazole) |

Table 3: Typical ¹³C NMR Chemical Shifts for the 3-phenyl-1H-pyrazol-5-amine scaffold.[2] Values are estimates based on similar structures.

Predicted Data: this compound The large iodine atom introduces a significant "heavy atom effect," causing the directly attached carbon (C-3') to shift significantly upfield (to a lower δ value). Other carbons are influenced by standard inductive and resonance effects. Aromatic carbons typically appear between 120-170 ppm.[3]

| Predicted Shift (δ, ppm) | Assignment | Justification |

| ~158 | C-5 | Attached to -NH₂. |

| ~147 | C-3 | Attached to the phenyl ring. |

| ~138 | C-1' | I-C, deshielded. |

| ~136 | C-6' | Deshielded. |

| ~131 | C-4' | Deshielded. |

| ~130 | C-2' | Deshielded. |

| ~126 | C-5' | Shielded. |

| ~95 | C-3' | Strongly shielded by the heavy atom effect of the directly bonded iodine. |

| ~96 | C-4 | Shielded carbon on the pyrazole ring. |

| Table 4: Predicted ¹³C NMR Data for this compound. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural information based on its fragmentation patterns.

Experimental Protocol: MS Analysis

Objective: To determine the molecular weight and fragmentation pattern. Instrumentation: A mass spectrometer with an Electron Ionization (EI) source coupled with a quadrupole or Time-of-Flight (TOF) analyzer. Methodology:

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the ion source, or a solid probe is used.

-

Ionization: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

MS Data Analysis

Molecular Ion (M⁺•): The molecular formula is C₉H₈IN₃. The molecular weight is calculated as: (9 * 12.011) + (8 * 1.008) + (1 * 126.90) + (3 * 14.007) = 285.09 g/mol .

According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] Our molecule has three nitrogen atoms, and its molecular weight is 285, which is consistent with the rule. The molecular ion peak (M⁺•) is expected at m/z = 285 .

Predicted Fragmentation Pattern: The fragmentation of pyrazoles often involves the expulsion of HCN or N₂.[5] For aromatic amines, cleavage of bonds near the amine group is also common.[6] The presence of iodine introduces a new fragmentation pathway: the loss of an iodine radical.

-

Loss of Iodine: A major fragmentation pathway will likely be the homolytic cleavage of the C-I bond, which is relatively weak.

-

[M]⁺• → [M - I]⁺ + I•

-

m/z 285 → m/z 158

-

-

Loss of HCN: A characteristic fragmentation of the pyrazole ring.

-

[M]⁺• → [M - HCN]⁺•

-

m/z 285 → m/z 258

-

-

Loss of N₂ from Pyrazole Ring: Another common pyrazole fragmentation.

-

[M-H]⁺ → [M-H-N₂]⁺

-

m/z 284 → m/z 256

-

References

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 4. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of 3-(3-Iodophenyl)-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Solubility and Stability of 3-(3-Iodophenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a heterocyclic compound of interest in drug discovery and medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational principles of physical chemistry and established pharmaceutical development protocols to offer a predictive assessment and a robust framework for experimental determination. It is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and detailed, actionable protocols for laboratory investigation. The guide covers structure-based predictions, step-by-step methodologies for solubility and forced degradation studies, and the requisite analytical techniques for quantification and characterization, in accordance with ICH guidelines.

Introduction: The Critical Role of Physicochemical Profiling

In the trajectory of drug development, the intrinsic physicochemical properties of a candidate molecule are determinative of its ultimate success. Among the most critical of these are solubility and stability. Aqueous solubility directly influences bioavailability and the feasibility of parenteral formulations, while stability dictates shelf-life, storage conditions, and potential degradation pathways that could yield inactive or toxic byproducts.[1][2]

This compound is a substituted pyrazole. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3][4][5] Its derivatives have shown a wide array of biological activities.[3] Understanding the solubility and stability profile of this specific analog is therefore a non-negotiable prerequisite for advancing its development. This guide provides the predictive framework and experimental workflows necessary to establish this critical profile.

Predicted Physicochemical Profile

A molecule's structure is the primary determinant of its physical properties. By dissecting the constituent parts of this compound, we can formulate a hypothesis regarding its expected solubility and stability characteristics.

Structure-Based Solubility Prediction

The overall solubility of the molecule is a composite of the contributions from its three key structural features: the pyrazole core, the 3-iodophenyl substituent, and the 5-amino group. The principle of "like dissolves like" is a useful starting point for prediction.[6]

-

Pyrazole Core: The parent pyrazole ring is a polar, aromatic heterocycle. It possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), conferring partial solubility in water and good solubility in polar organic solvents like ethanol and methanol.[7][8][9]

-

3-Iodophenyl Group: This is a large, non-polar, and lipophilic substituent. The presence of the bulky iodine atom and the phenyl ring will significantly increase the molecule's lipophilicity (logP), thereby decreasing its aqueous solubility.

-

5-Amino Group: The primary amine (-NH2) is a polar, basic functional group capable of acting as both a hydrogen bond donor and acceptor. Crucially, it is ionizable. In acidic aqueous media (pH < pKa), the amine will be protonated to form a cationic ammonium salt (-NH3+), which is expected to be significantly more water-soluble than the neutral form.

Hypothesis:

-

Aqueous Solubility: Expected to be low in neutral pH due to the dominant lipophilic character of the iodophenyl group. Solubility should increase significantly at lower pH values where the amine group is protonated.

-

Organic Solvent Solubility: Expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like ethanol and methanol.[7] Solubility will likely be poor in non-polar solvents such as hexanes or toluene.

| Solvent Type | Predicted Solubility | Rationale |

| Water (pH 7.4) | Low | The large, lipophilic iodophenyl group counteracts the polarity of the pyrazole and amine moieties. |

| Water (pH 2.0) | Moderate to High | Protonation of the basic amine group to form a soluble salt. |

| DMSO, DMF | High | Polar aprotic nature effectively solvates the molecule. |

| Methanol, Ethanol | Moderate | Polarity and hydrogen bonding capabilities allow for solvation.[7] |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| Hexane, Toluene | Very Low | Non-polar solvents cannot effectively solvate the polar functional groups. |

Structure-Based Stability Prediction

The pyrazole ring itself is a robust aromatic system, generally resistant to oxidation and reduction under typical conditions.[3][10] However, the substituents and the overall structure present potential liabilities that must be investigated through forced degradation studies.

-

Hydrolytic Stability: The core structure lacks readily hydrolyzable groups like esters or amides. Therefore, the molecule is predicted to be largely stable across a range of pH values at ambient temperature. Some aryl-pyrazole bonds can be sensitive to extreme pH and heat, but this is not a common degradation pathway.

-

Oxidative Stability: The 5-amino group is a potential site for oxidation. Exposure to oxidative agents could lead to the formation of nitroso, nitro, or other oxidized species. The electron-rich pyrazole ring could also be susceptible to strong oxidation, though this is less likely under standard test conditions.

-

Photostability: The carbon-iodine (C-I) bond is known to be photosensitive. Exposure to UV or visible light could induce homolytic cleavage of this bond, leading to the formation of a phenyl radical and subsequent degradation products. Aromatic systems can also undergo photo-oxidation.

-

Thermal Stability: The molecule is expected to be stable in its solid form at elevated temperatures, as is typical for crystalline organic compounds with relatively high melting points.[11]

Experimental Determination of Solubility

Solubility should be assessed under both kinetic and thermodynamic conditions, as they provide different and complementary insights relevant to various stages of drug discovery.[12] Kinetic solubility is a high-throughput measure of how quickly a compound precipitates from a DMSO stock solution added to buffer, relevant for early screening.[12][13][14] Thermodynamic solubility is the true equilibrium value, critical for pre-formulation and understanding bioavailability.[2][15][16]

Experimental Workflow: Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility assays.

Protocol: Kinetic Solubility Assay

This protocol is adapted for a high-throughput format using 96-well plates.[13][17]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

-

Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.

-

Precipitate Removal: Filter the contents of each well through a solubility filter plate (e.g., Millipore MultiScreen).

-

Quantification: Analyze the filtrate. This can be done rapidly via UV-Vis spectrophotometry using a plate reader or more accurately with a generic, fast LC-MS method by comparing the response to a calibration curve prepared in 1% DMSO/PBS.

Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the gold standard.[2][16]

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 PBS, 0.01 M HCl at pH 2). Ensure undissolved solid is visible.

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[1]

-

Phase Separation: After incubation, allow the vials to stand to let the solid settle. Centrifuge the vials to pellet any suspended particles.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid.

-

Quantification: Dilute the filtered supernatant into the mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.

Experimental Determination of Stability (Forced Degradation)

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[1] These studies form the basis for developing stability-indicating analytical methods. The protocols outlined below are based on the ICH Q1A(R2) guideline.[18][19][20]

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation (stress testing) study.

General Protocol for Forced Degradation

For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol, diluted into the stress medium) is prepared alongside a blank solution (stress medium only). The goal is to achieve 5-20% degradation.

-

Hydrolytic Stability:

-

Acid: Mix the compound solution with 0.1 M HCl. Keep at 60°C. Sample at time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize samples with NaOH before analysis.

-

Base: Mix the compound solution with 0.1 M NaOH. Keep at 60°C. Sample as above. Neutralize samples with HCl before analysis.

-

Neutral: Mix the compound solution with water. Keep at 60°C. Sample as above.

-

-

Oxidative Stability:

-

Mix the compound solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Sample at time points.

-

-

Photostability:

-

Expose solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Thermal Stability:

-

Expose the solid compound to dry heat (e.g., 80°C). Sample at time points (e.g., 1, 3, 7 days).

-

Potential Degradation Pathways

Based on the structure, the following degradation pathways are plausible under stress conditions. Identification of degradants is performed using LC-MS/MS by analyzing the fragmentation patterns.[21][22][23][24]

Caption: Plausible degradation pathways for the target molecule.

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary tool for quantification.[25][26][27]

HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method is suitable for this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water with an additive.

-

A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is crucial for good peak shape of the basic amine.

-

B: 0.1% TFA or Formic Acid in ACN.

-

-

Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm or the compound's λmax).

-

Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity (peak purity analysis), linearity, accuracy, and precision to ensure it is "stability-indicating."

LC-MS for Degradant Identification

For samples showing significant degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) is used for structural elucidation.[21][28]

-

Method Transfer: The validated HPLC method is transferred to an LC-MS system. Formic acid is preferred over TFA as it is more compatible with mass spectrometry.

-

MS Analysis: High-resolution mass spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements of the parent ion and any degradant peaks. This allows for the determination of elemental composition.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed on the parent ion and each degradant. By inducing fragmentation and analyzing the resulting daughter ions, the structure of the degradants can be pieced together and compared to the parent compound, allowing for identification of the modification site (e.g., loss of iodine, addition of oxygen).

Conclusion

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. evotec.com [evotec.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. enamine.net [enamine.net]

- 18. database.ich.org [database.ich.org]

- 19. scribd.com [scribd.com]

- 20. snscourseware.org [snscourseware.org]

- 21. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. ijcpa.in [ijcpa.in]

- 27. researchgate.net [researchgate.net]

- 28. drugtargetreview.com [drugtargetreview.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Diverse Biological Activities of Pyrazole Derivatives

Introduction: The Enduring Versatility of the Pyrazole Moiety

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1] First described by Ludwig Knorr in 1883, this unassuming scaffold has proven to be a remarkably versatile platform for the design and development of a vast array of therapeutic agents.[1] Its unique structural and electronic properties, including its aromatic character and ability to participate in hydrogen bonding and various substitution reactions, have allowed for the creation of a multitude of derivatives with a broad spectrum of pharmacological activities.[2][3] From the well-established anti-inflammatory properties of celecoxib to emerging applications in oncology and neurology, pyrazole derivatives continue to be a focal point of intensive research for drug discovery professionals.[4][5]

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the significant biological activities of pyrazole derivatives. Moving beyond a simple enumeration of their therapeutic applications, this document delves into the underlying mechanisms of action, presents quantitative bioactivity data, and offers detailed, field-proven experimental protocols for the evaluation of these compounds. By synthesizing technical accuracy with practical insights, this guide aims to serve as an authoritative resource for those seeking to harness the full therapeutic potential of the pyrazole scaffold.

Anticancer Activity of Pyrazole Derivatives: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents with high efficacy and low toxicity remains a paramount challenge in medicinal chemistry.[2] Pyrazole derivatives have emerged as a promising class of compounds in this arena, demonstrating the ability to interact with a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[2][6]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways and interact with essential cellular machinery. Some of the most well-documented mechanisms include:

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs.[7] Certain pyrazole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[7] One such derivative, compound 5b , exhibited potent inhibitory activity against various cancer cell lines and was identified as a novel tubulin polymerization inhibitor.[8]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a pivotal role in regulating cell growth, proliferation, and survival.[4][9] Dysregulation of this pathway is a common feature in many cancers. Pyrazole-based compounds have been designed as EGFR inhibitors, effectively blocking the downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K/AKT pathways, that drive tumor progression.[4][10]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that control the progression of the cell cycle.[11] The aberrant activity of CDKs is a hallmark of many cancers, making them a key therapeutic target.[11] Several pyrazole derivatives have demonstrated significant inhibitory activity against various CDKs, particularly CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[2][12]

Signaling Pathway Diagrams

Caption: EGFR Signaling Pathway Inhibition by Pyrazole Derivatives.

Caption: Cell Cycle Regulation and CDK Inhibition by Pyrazole Derivatives.

Quantitative Bioactivity Data

The anticancer potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of pyrazole derivatives.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Compound 42 | WM266.4 (Melanoma) | BRAF | 0.12 | [8] |

| Compound 42 | MCF-7 (Breast) | BRAF | 0.16 | [8] |

| Compound 33 | MCF-7 (Breast) | Telomerase | 0.57 | [8] |

| Compound 33 | B16-F10 (Melanoma) | Telomerase | 0.49 | [8] |

| Compound 263 | Huh7 (Liver) | Cytotoxic | 1.6 | [3] |

| Compound 263 | MCF-7 (Breast) | Cytotoxic | 3.3 | [3] |

| Compound 263 | HCT116 (Colon) | Cytotoxic | 1.1 | [3] |

| Compound 3f | MDA-MB-468 (Breast) | Apoptosis Induction | 14.97 (24h) | [13] |

| Compound 3f | MDA-MB-468 (Breast) | Apoptosis Induction | 6.45 (48h) | [13] |

| Derivative XIII | HepG2 (Liver) | CDK9 Inhibition | 6.57 | [12] |

| Derivative XIII | HCT-116 (Colon) | CDK9 Inhibition | 9.54 | [12] |

| Derivative XIII | MCF-7 (Breast) | CDK9 Inhibition | 7.97 | [12] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[14]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells in their exponential growth phase.[15]

-

Perform a cell count and dilute the cell suspension to the desired concentration (typically 1,000 to 100,000 cells per well).[16]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.[15]

-

Include wells with medium only to serve as blanks.[15]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the pyrazole derivative in complete culture medium.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.[15]

-

Include untreated control wells (cells in fresh medium only) and vehicle control wells (cells treated with the solvent used to dissolve the compound, e.g., DMSO).[15]

-